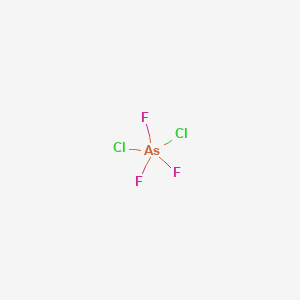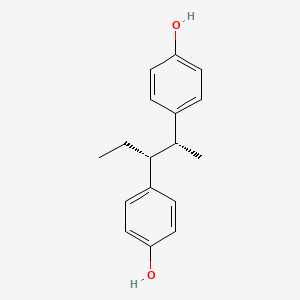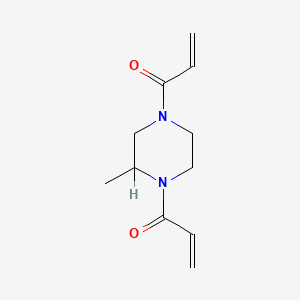silane CAS No. 18765-48-5](/img/structure/B14712674.png)
Tris[(2-ethylhexyl)oxy](phenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-ethylhexyl)oxysilane is an organosilicon compound with the molecular formula C30H56O3Si. It is characterized by the presence of three 2-ethylhexyloxy groups attached to a phenylsilane core. This compound is known for its unique chemical properties, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-ethylhexyl)oxysilane typically involves the hydrosilylation reaction. This process includes the reaction of phenyltrichlorosilane with 2-ethylhexanol in the presence of a catalyst such as platinum or palladium. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of Tris(2-ethylhexyl)oxysilane follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2-ethylhexyl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The 2-ethylhexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted phenylsilane compounds.
Applications De Recherche Scientifique
Tris(2-ethylhexyl)oxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biological molecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants for improved performance.
Mécanisme D'action
The mechanism of action of Tris(2-ethylhexyl)oxysilane involves its interaction with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, enhancing their properties. The pathways involved include hydrosilylation and silanization, which lead to the formation of strong covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Phenyltrichlorosilane: Similar in structure but lacks the 2-ethylhexyloxy groups.
Tris(trimethylsiloxy)silane: Contains trimethylsiloxy groups instead of 2-ethylhexyloxy groups.
Tris(dimethylsiloxy)silane: Contains dimethylsiloxy groups instead of 2-ethylhexyloxy groups.
Uniqueness: Tris(2-ethylhexyl)oxysilane is unique due to the presence of the bulky 2-ethylhexyloxy groups, which provide enhanced steric hindrance and stability. This makes it particularly useful in applications requiring robust and durable materials.
Propriétés
Numéro CAS |
18765-48-5 |
|---|---|
Formule moléculaire |
C30H56O3Si |
Poids moléculaire |
492.8 g/mol |
Nom IUPAC |
tris(2-ethylhexoxy)-phenylsilane |
InChI |
InChI=1S/C30H56O3Si/c1-7-13-19-27(10-4)24-31-34(30-22-17-16-18-23-30,32-25-28(11-5)20-14-8-2)33-26-29(12-6)21-15-9-3/h16-18,22-23,27-29H,7-15,19-21,24-26H2,1-6H3 |
Clé InChI |
ULHLKAMDACXSJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CO[Si](C1=CC=CC=C1)(OCC(CC)CCCC)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14712607.png)
![[(But-2-yn-1-yl)selanyl]benzene](/img/structure/B14712611.png)






![1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione](/img/structure/B14712655.png)

![4-tert-butyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B14712669.png)
